molecular formula C12H9ClN4 B6154388 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 56383-42-7

6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6154388
CAS No.: 56383-42-7
M. Wt: 244.68 g/mol
InChI Key: IREBWCSJHJAMDT-UHFFFAOYSA-N
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Description

6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound. It is part of the triazolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a 4-methylphenyl group at the 3rd position.

Scientific Research Applications

6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic and optical properties.

    Pharmaceutical Industry: The compound serves as a building block for the synthesis of more complex pharmaceutical agents.

Safety and Hazards

The safety information for “6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 .

Future Directions

The future directions for “6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their versatile nature, these compounds could be of interest in the development of new biologically active entities for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 6-amino-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with additional hydrogen atoms.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
  • 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. Additionally, the chlorine atom at the 6th position provides a site for further chemical modification, allowing the synthesis of a wide range of derivatives with diverse biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-methylphenylhydrazine with 2-chloro-5-nitropyridazine to form 6-chloro-3-(4-methylphenyl)pyridazine-2-carboxylic acid hydrazide, which is then cyclized with triethylorthoformate and acetic anhydride to yield the target compound.", "Starting Materials": [ "4-methylphenylhydrazine", "2-chloro-5-nitropyridazine", "triethylorthoformate", "acetic anhydride" ], "Reaction": [ "Step 1: 4-methylphenylhydrazine is reacted with 2-chloro-5-nitropyridazine in ethanol at reflux temperature to form 6-chloro-3-(4-methylphenyl)pyridazine-2-carboxylic acid hydrazide.", "Step 2: The resulting hydrazide is then cyclized with triethylorthoformate and acetic anhydride in refluxing toluene to yield the target compound, 6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine." ] }

CAS No.

56383-42-7

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3

InChI Key

IREBWCSJHJAMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl

Purity

95

Origin of Product

United States

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